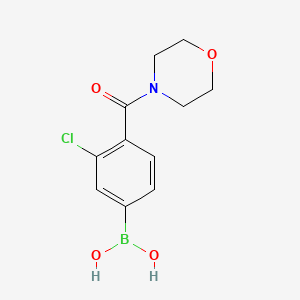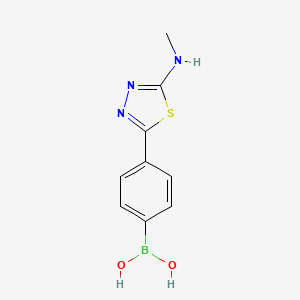
2-Chloro-6-ethynylpyridine
概要
説明
2-Chloro-6-ethynylpyridine: is an organic compound with the molecular formula C7H4ClN . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and an ethynyl group, respectively.
準備方法
Synthetic Routes and Reaction Conditions:
From Pyridine: One common method for synthesizing 2-Chloro-6-ethynylpyridine involves the reaction of pyridine with 2-chloro-6-[2-(trimethylsilyl)ethynyl]pyridine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Chloro-6-ethynylpyridine can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Addition Reactions: The ethynyl group in this compound can participate in addition reactions, such as hydrogenation or halogenation, to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Substituted Pyridines: Products of substitution reactions where the chlorine atom is replaced by other functional groups.
Hydrogenated Derivatives: Products of addition reactions involving the ethynyl group.
科学的研究の応用
2-Chloro-6-ethynylpyridine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: It is used in the study of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-6-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects .
類似化合物との比較
2-Chloro-3-ethynylpyridine: Similar in structure but with the ethynyl group at the 3-position.
2-Bromo-6-ethynylpyridine: Similar in structure but with a bromine atom instead of chlorine.
2-Chloro-6-methylpyridine: Similar in structure but with a methyl group instead of an ethynyl group.
Uniqueness: 2-Chloro-6-ethynylpyridine is unique due to the presence of both a chlorine atom and an ethynyl group at specific positions on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .
特性
IUPAC Name |
2-chloro-6-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUJSRUQYVASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661257 | |
| Record name | 2-Chloro-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914950-09-7 | |
| Record name | 2-Chloro-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)
![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)

![(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid](/img/structure/B1418642.png)




